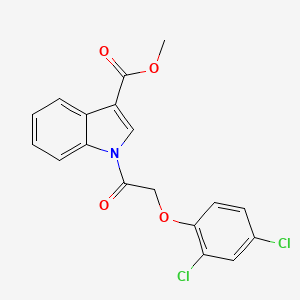

Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate

Description

Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate (CAS: 429627-43-0) is a synthetic indole derivative with the molecular formula C₁₈H₁₃Cl₂NO₄ and a molecular weight of 378.21 g/mol . The compound features a 2,4-dichlorophenoxyacetyl group attached to the nitrogen of the indole ring, along with a methyl ester at the 3-position. This structural motif is characteristic of bioactive molecules, often explored in pharmaceutical and agrochemical research due to the electron-withdrawing chlorine atoms and the indole scaffold’s versatility in molecular interactions . The compound is typically synthesized via acylhydrazide coupling or esterification reactions and is offered as a fine chemical intermediate for drug discovery and process development .

Properties

IUPAC Name |

methyl 1-[2-(2,4-dichlorophenoxy)acetyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4/c1-24-18(23)13-9-21(15-5-3-2-4-12(13)15)17(22)10-25-16-7-6-11(19)8-14(16)20/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYHGWLXKXIKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to enzymes or receptors, modulating their activity. The dichlorophenoxyacetyl group may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate with structurally related compounds, focusing on molecular features, physical properties, and spectroscopic data.

Structural Analogs with 2,4-Dichlorophenoxyacetyl Moieties

Compounds sharing the 2,4-dichlorophenoxyacetyl group exhibit variations in their core heterocycles and substituents, influencing their physical and chemical properties.

Key Observations :

- The presence of a 2,4-dichlorophenoxyacetyl group correlates with higher molecular weights and melting points, particularly when paired with extended alkyl chains (e.g., compound 4r vs. 24) .

- Indole derivatives (e.g., compound 24 ) exhibit higher thermal stability (decomposition >220°C) compared to hydrazides like 4r , likely due to aromatic stacking interactions .

Indole Carboxylate Derivatives with Varied Acyl Groups

Substituents at the indole nitrogen significantly alter physicochemical properties.

Key Observations :

- Ester position (C2 vs. C3) influences electronic properties; C3 esters (main compound) may exhibit distinct reactivity due to steric and electronic effects .

Indazole Analogs with Halogenated Substituents

Indazole derivatives with similar halogenated motifs provide insights into heterocycle-specific properties.

Key Observations :

- Indazole analogs (e.g., ) exhibit lower molecular weights than the main indole-based compound, likely due to the absence of the acetyl spacer .

- The benzyl group in indazole derivatives may confer greater lipophilicity compared to the acetyl-linked phenoxy group in the main compound .

Spectroscopic and Analytical Data Comparison

¹H-NMR and mass spectrometry data highlight structural distinctions:

- Main compound: No spectroscopic data is provided in evidence, but analogous compounds (e.g., 4r) show characteristic peaks for the dichlorophenoxyacetyl group (δ 6.8–7.4 ppm for aromatic protons) and methyl ester (δ 3.8–3.9 ppm) .

- Compound 24 : Displays ethyl ester protons (δ 1.35 ppm, t; 4.35 ppm, q) and indole C-H signals (δ 7.2–8.1 ppm), confirming regiochemistry .

Biological Activity

Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is known for its diverse biological properties. The presence of the 2,4-dichlorophenoxyacetyl moiety suggests potential herbicidal activity, while the indole core may contribute to various pharmacological effects.

Research indicates that compounds with similar structures often interact with specific biological pathways:

- Auxin Transport Modulation : Analogous compounds have been shown to influence auxin transport in plants, impacting growth and development. This compound may similarly affect plant hormone dynamics, particularly through interactions with indole-3-acetic acid (IAA) transport mechanisms .

- Cytotoxicity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazide derivatives derived from 2,4-dichlorophenoxyacetic acid showed significant toxicity against human cancer cells . Although specific data on the cytotoxicity of this compound is limited, its structural similarities suggest potential for similar activity.

Table 1: Summary of Biological Activities

Case Studies

- Herbicidal Efficacy : A study on phenoxyacetic acid derivatives demonstrated that compounds with similar structures effectively inhibited weed growth by disrupting auxin signaling pathways. This suggests that this compound could exhibit similar herbicidal properties .

- Cytotoxicity Evaluation : In a recent study evaluating thiosemicarbazide derivatives, researchers found significant cytotoxic effects against gastric cancer cell lines (MKN74), with IC50 values indicating effective inhibition of cell proliferation. While direct studies on this compound are needed, the structural parallels suggest potential for anticancer activity .

Research Findings

Recent investigations into related compounds have highlighted several key findings:

- Mechanistic Insights : Compounds similar to this compound have been shown to act as ligands for serotonin receptors, indicating potential neuropharmacological applications .

- Environmental Impact : The herbicidal properties suggest applicability in agricultural settings; however, further research is necessary to evaluate environmental safety and non-target effects.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with altered solubility or bioactivity. For example:

-

Alkaline hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol (50–70°C, 4–6 hours) converts the ester to the carboxylate form .

-

Acid-catalyzed transesterification : Reacting with alcohols (e.g., ethanol, isopropanol) in the presence of H₂SO₄ or HCl yields alkyl esters .

Substitution Reactions at the Indole Nitrogen

The indole nitrogen (N1) participates in nucleophilic substitution reactions. For instance:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in THF or DCM under basic conditions (e.g., Et₃N) produces N-acylated derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF/K₂CO₃ introduces alkyl groups at N1 .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS at the C5 position due to electron-donating effects of the ester group. Key reactions include:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 65–75% |

| Sulfonation | H₂SO₄/SO₃, 50°C | 5-Sulfo derivative | 55–60% |

| Halogenation | Br₂ in DCM, RT | 5-Bromo derivative | 70–80% |

Modification of the Dichlorophenoxyacetyl Side Chain

The 2,4-dichlorophenoxyacetyl moiety participates in:

-

Nucleophilic displacement : The α-carbonyl group reacts with amines (e.g., hydrazine, alkylamines) to form hydrazides or amides .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the acetyl group to a hydroxyl group, yielding a secondary alcohol .

Interaction with Biological Targets

The compound’s reactivity correlates with its bioactivity:

-

Antimicrobial activity : Hydrolysis products inhibit microbial enzymes (e.g., β-lactamases) via covalent binding .

-

Anti-inflammatory effects : The dichlorophenoxy group interacts with cyclooxygenase-2 (COX-2) through halogen bonding .

Degradation Pathways

Under harsh conditions, the compound undergoes:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(2-(2,4-dichlorophenoxy)acetyl)-1H-indole-3-carboxylate?

- Methodology : The compound is typically synthesized via coupling reactions. For example:

React an indole-3-carboxylate precursor (e.g., methyl 1H-indole-3-carboxylate) with 2-(2,4-dichlorophenoxy)acetyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or Et₃N).

Purify via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete acylation. Side products may arise from incomplete substitution or ester hydrolysis.

Q. How is the crystal structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Parameters :

- Dihedral angles between the indole ring and dichlorophenoxy group (~65.7° and 44.4°).

- Hydrogen-bonding interactions (e.g., C9–H9···O4, d = 2.32 Å) stabilize the crystal lattice .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL .

Q. What biological activity screening methods are applicable?

- Approach :

- In vitro assays : Test antifungal activity against Peronosporales pathogens via microbroth dilution (MIC values).

- Enzyme inhibition : Evaluate interactions with target proteins (e.g., 15-lipoxygenase) using fluorescence polarization or SPR .

- Controls : Include commercial fungicides (e.g., azoxystrobin) and solvent-only controls to validate results.

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between indole derivatives and dichlorophenoxy acetyl groups?

- Experimental Design :

- Variables : Solvent (DMF vs. DCM), base (K₂CO₃ vs. NaH), temperature (RT vs. 60°C).

- Outcome Metrics : Yield, purity (HPLC), reaction time.

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Case Study :

- Observed anomaly : Aromatic proton shifts in ¹H NMR deviate by ±0.2 ppm across studies.

- Root Cause : Solvent effects (CDCl₃ vs. DMSO-d6) or dynamic proton exchange in polar solvents.

- Resolution : Use deuterated DMSO for enhanced signal resolution and assign peaks via 2D-COSY .

Q. What computational methods predict the compound’s binding affinity for fungal targets?

- Workflow :

Docking : Use AutoDock Vina to model interactions with fungal cytochrome bc₁ complex.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.